N-(3-hydroxyphenyl)-4-methylbenzamide
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Overview
Description
N-(3-hydroxyphenyl)-4-methylbenzamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide typically involves the reaction of 3-hydroxyaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which N-(3-hydroxyphenyl)-4-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The methylbenzamide group can enhance lipophilicity, facilitating membrane permeability.
Comparison with Similar Compounds
- N-(4-hydroxyphenyl)-4-methylbenzamide
- N-(3-hydroxyphenyl)-3-methylbenzamide
- N-(3-hydroxyphenyl)-4-ethylbenzamide
Comparison: N-(3-hydroxyphenyl)-4-methylbenzamide is unique due to the specific positioning of the hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)14(17)15-12-3-2-4-13(16)9-12/h2-9,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBFDNSNIZBSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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